molecular formula C24H19N3O3 B12047055 1-Hydroxy-4-((2-methoxyphenyl)diazenyl)-N-phenyl-2-naphthamide CAS No. 478250-35-0

1-Hydroxy-4-((2-methoxyphenyl)diazenyl)-N-phenyl-2-naphthamide

Katalognummer: B12047055
CAS-Nummer: 478250-35-0
Molekulargewicht: 397.4 g/mol
InChI-Schlüssel: XBGGLFONRAKGCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Hydroxy-4-((2-methoxyphenyl)diazenyl)-N-phenyl-2-naphthamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a hydroxy group, a methoxyphenyl diazenyl group, and a naphthamide moiety, making it a subject of interest in organic chemistry and material science.

Vorbereitungsmethoden

The synthesis of 1-Hydroxy-4-((2-methoxyphenyl)diazenyl)-N-phenyl-2-naphthamide typically involves multiple steps, including the formation of the diazenyl group and the coupling of the naphthamide moiety. Common synthetic routes include:

    Diazotization Reaction: This involves the reaction of aniline derivatives with nitrous acid to form diazonium salts.

    Coupling Reaction: The diazonium salt is then coupled with a naphthamide derivative under controlled conditions to form the desired compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Analyse Chemischer Reaktionen

1-Hydroxy-4-((2-methoxyphenyl)diazenyl)-N-phenyl-2-naphthamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The diazenyl group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Hydroxy-4-((2-methoxyphenyl)diazenyl)-N-phenyl-2-naphthamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other materials due to its chromophoric properties.

Wirkmechanismus

The mechanism of action of 1-Hydroxy-4-((2-methoxyphenyl)diazenyl)-N-phenyl-2-naphthamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and diazenyl groups play crucial roles in its binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress, signal transduction, and gene expression modulation.

Vergleich Mit ähnlichen Verbindungen

1-Hydroxy-4-((2-methoxyphenyl)diazenyl)-N-phenyl-2-naphthamide can be compared with similar compounds such as:

    1-Hydroxy-2-naphthamide: Lacks the diazenyl and methoxyphenyl groups, resulting in different chemical properties and applications.

    4-((2-Methoxyphenyl)diazenyl)-N-phenyl-2-naphthamide:

    N-Phenyl-2-naphthamide: Lacks both the hydroxy and diazenyl groups, making it less versatile in chemical reactions.

Eigenschaften

CAS-Nummer

478250-35-0

Molekularformel

C24H19N3O3

Molekulargewicht

397.4 g/mol

IUPAC-Name

1-hydroxy-4-[(2-methoxyphenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide

InChI

InChI=1S/C24H19N3O3/c1-30-22-14-8-7-13-20(22)26-27-21-15-19(23(28)18-12-6-5-11-17(18)21)24(29)25-16-9-3-2-4-10-16/h2-15,28H,1H3,(H,25,29)

InChI-Schlüssel

XBGGLFONRAKGCV-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1N=NC2=CC(=C(C3=CC=CC=C32)O)C(=O)NC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.